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Compound of Interest

Compound Name:
Cyclohexyl(4-

methylphenyl)acetonitrile

Cat. No.: B240990 Get Quote

IUPAC Name: 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-cyclohexyl-2-(4-

methylphenyl)acetonitrile, also known as α-cyclohexyl-p-tolylacetonitrile. The document is

intended for researchers, scientists, and professionals in the field of drug development and

organic synthesis, offering detailed information on its chemical properties, synthesis, and

spectroscopic characterization.

Chemical and Physical Properties
2-Cyclohexyl-2-(4-methylphenyl)acetonitrile is a nitrile derivative with a molecular formula of

C15H19N.[1] A summary of its key physicochemical properties is presented in the table below.
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Property Value Reference

IUPAC Name
2-Cyclohexyl-2-(4-

methylphenyl)acetonitrile

CAS Number 81311-83-3 [1][2]

Molecular Formula C15H19N [1][2]

Molar Mass 213.32 g/mol [1][2]

Melting Point 56.5-57.5 °C [1]

Boiling Point (Predicted) 341.6 ± 11.0 °C [1]

Density (Predicted) 1.007 ± 0.06 g/cm³ [1]

Synthesis
The synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile can be achieved through the

alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a cyclohexyl

halide. A plausible synthetic route is outlined below, based on general procedures for the

alkylation of activated nitriles.

Synthetic Pathway
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Synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile

4-Methylphenylacetonitrile

2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

1. Deprotonation

Cyclohexyl Halide (e.g., Bromide)

2. Nucleophilic Substitution

Strong Base (e.g., NaNH2, NaH) Anhydrous Solvent (e.g., Toluene, THF)

Aqueous Workup & Purification

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Experimental Protocol
While a specific detailed protocol for the synthesis of 2-cyclohexyl-2-(4-

methylphenyl)acetonitrile is not readily available in the searched literature, a general procedure

can be adapted from the synthesis of analogous compounds, such as the alkylation of

phenylacetonitrile.

Materials:

4-Methylphenylacetonitrile

Cyclohexyl bromide

Sodium amide (NaNH₂) or Sodium hydride (NaH)

Anhydrous toluene or Tetrahydrofuran (THF)
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Ammonium chloride solution (saturated)

Drying agent (e.g., anhydrous magnesium sulfate)

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser with a drying tube, and a dropping funnel is set up under an inert

atmosphere (e.g., nitrogen or argon).

Deprotonation: A strong base, such as sodium amide or sodium hydride, is suspended in an

anhydrous solvent like toluene or THF. 4-Methylphenylacetonitrile, dissolved in the same

anhydrous solvent, is added dropwise to the suspension at a controlled temperature

(typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete

formation of the carbanion.

Alkylation: Cyclohexyl bromide is then added dropwise to the reaction mixture. The reaction

is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the

starting material is consumed.

Workup: After completion, the reaction is cooled to room temperature and quenched by the

slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is

separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

Purification: The combined organic extracts are washed with brine, dried over an anhydrous

drying agent, and the solvent is removed under reduced pressure. The crude product can

then be purified by column chromatography on silica gel or by recrystallization to yield pure

2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile is not

widely published. However, based on the known spectra of closely related compounds like

cyclohexylphenylacetonitrile[3], the following characteristic peaks can be anticipated.
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Predicted ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2-7.4 m 4H
Aromatic protons (p-

disubstituted ring)

~ 3.5-3.7 d 1H
Methine proton (CH-

CN)

~ 2.3 s 3H Methyl protons (-CH₃)

~ 1.0-2.0 m 11H Cyclohexyl protons

Predicted ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

~ 138-140 Quaternary aromatic carbon (C-CH₃)

~ 130-135 Quaternary aromatic carbon (C-CH)

~ 129-130 Aromatic CH

~ 127-128 Aromatic CH

~ 120-122 Nitrile carbon (-C≡N)

~ 50-55 Methine carbon (CH-CN)

~ 40-45 Cyclohexyl CH

~ 25-35 Cyclohexyl CH₂

~ 21 Methyl carbon (-CH₃)

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Assignment

~ 2240-2260 C≡N stretch (nitrile)

~ 2850-2950 C-H stretch (aliphatic)

~ 3000-3100 C-H stretch (aromatic)

~ 1600, 1500, 1450 C=C stretch (aromatic ring)

Predicted Mass Spectrometry Data
m/z Assignment

213 [M]⁺ (Molecular ion)

130 [M - C₆H₁₁]⁺

83 [C₆H₁₁]⁺

Applications and Biological Activity
The primary application found for structurally similar compounds, such as 2-cyclohexylidene-2-

phenylacetonitrile and its ortho-tolyl analog, is in the fragrance industry as odorants.[4] There is

currently limited publicly available information on the specific biological activity or potential

applications in drug development for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile. Further

research would be required to explore its pharmacological properties.

Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel chemical entity like 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.
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Workflow for Synthesis and Characterization

Synthesis of Target Compound

Purification (Chromatography/Recrystallization)

Structural Confirmation

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Purity Analysis (e.g., HPLC, Elemental Analysis)

Biological Activity Screening

Data Analysis and Interpretation

Technical Report Generation
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Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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